6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole
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Overview
Description
6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole is a complex heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Scientific Research Applications
6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their interaction with different biological targets .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with ethyl formate under acidic conditions to form 6-ethoxy-1H-benzo[d]imidazole.
Thioether formation: The benzimidazole derivative is then reacted with a thiol compound, such as thiourea, in the presence of a base to introduce the thioether linkage.
Cyclization to form the imidazo[2,1-b]thiazole ring: The intermediate is then subjected to cyclization conditions, often involving a dehydrating agent like phosphorus oxychloride, to form the final imidazo[2,1-b]thiazole structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 6-(((6-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole
- 6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]oxazole
Uniqueness
6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This combination provides a distinct set of chemical and biological properties that can be fine-tuned for specific applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-2-20-11-3-4-12-13(7-11)18-14(17-12)22-9-10-8-19-5-6-21-15(19)16-10/h3-8H,2,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSNCONYESJWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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